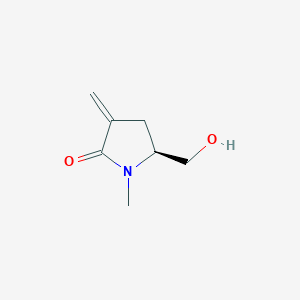

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenpyrrolidin-2-on ist eine Verbindung, die zur Klasse der Pyrrolidinone gehört. Pyrrolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden häufig als Bausteine bei der Synthese verschiedener Pharmazeutika und Agrochemikalien verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenpyrrolidin-2-on beinhaltet typischerweise die Verwendung chiraler Ausgangsmaterialien, um die korrekte Stereochemie zu gewährleisten. Ein gängiges Verfahren verwendet (S)-Pyroglutaminsäure als Ausgangsmaterial, das einer Reihe von Reaktionen wie Reduktion, Schutz und Cyclisierung unterzogen wird, um den gewünschten Pyrrolidinonring zu bilden . Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren und Lösungsmittel, um hohe Ausbeuten und enantiomere Reinheit zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, entscheidend, um die Ausbeute zu maximieren und Abfälle zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenpyrrolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.

Reduktion: Die Carbonylgruppe im Pyrrolidinonring kann reduziert werden, um eine Hydroxylgruppe zu bilden.

Substitution: Die Methylidengruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Pyrrolidinonen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenpyrrolidin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Pharmazeutika.

Industrie: Wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenpyrrolidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexan-1,2,3,4-tetrol

- N-[(3R,5S)-5-(Hydroxymethyl)-1-methyl-3-pyrrolidinyl]-2-[(4-oxo-1,4-dihydro-2-chinazolinyl)sulfanyl]acetamid

Einzigartigkeit

(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenpyrrolidin-2-on ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl von Hydroxymethyl- als auch von Methylidengruppen einzigartig. Diese Merkmale tragen zu seiner besonderen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei und unterscheiden ihn von anderen ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C7H11NO2 |

|---|---|

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

(5S)-5-(hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c1-5-3-6(4-9)8(2)7(5)10/h6,9H,1,3-4H2,2H3/t6-/m0/s1 |

InChI-Schlüssel |

JDRCXHXQPIBKMS-LURJTMIESA-N |

Isomerische SMILES |

CN1[C@@H](CC(=C)C1=O)CO |

Kanonische SMILES |

CN1C(CC(=C)C1=O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.